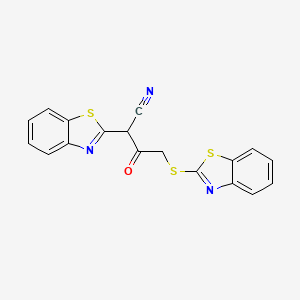

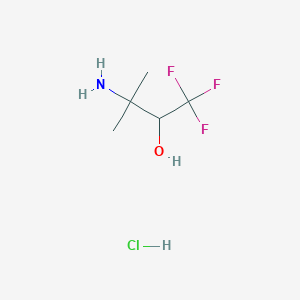

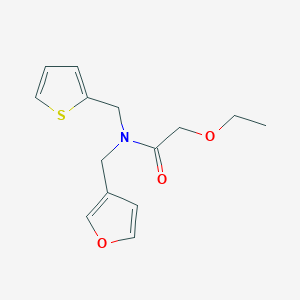

2-ethoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-ethoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a tetrahydroquinoline core and a benzenesulfonamide moiety. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us infer potential properties and applications.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives often involves multi-step reactions, including the formation of intermediates such as sulfoxides and quinazolinones. For instance, the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines involves the reaction of menthyl 2-methoxy-1-naphthalenesulfinate with benzylmagnesium chloride, followed by addition to a dihydroisoquinoline N-oxide . Similarly, the synthesis of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline is achieved through a cationic imino Diels–Alder reaction . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR, FT-IR, and X-ray diffraction. For example, a derivative of tetrahydroquinoline crystallized in the monoclinic space group with specific cell parameters . Another compound, a 1,2,3,4-tetrahydroquinoline derivative, was crystallized in an orthorhombic system . These findings suggest that the compound of interest may also crystallize in a similar manner, which could be confirmed through X-ray diffraction studies.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroquinoline derivatives can be quite diverse. For instance, the oxy-Michael addition reaction is used to synthesize ethoxy(phenyl)methyl derivatives of naphthol and hydroxyquinoline . The presence of a benzenesulfonamide group in the compound of interest suggests that it may also participate in similar reactions, potentially leading to the formation of new derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The presence of substituents on the benzenesulfonamide moiety does not significantly influence the 3D structure properties, as evidenced by NMR spectroscopy and molecular modeling . The nonlinear optical properties of some quinolinium benzenesulfonate compounds have been studied, indicating potential applications in optical limiting . The compound may also exhibit unique optical properties due to its structural similarities.

Scientific Research Applications

Crystallographic Insights and Molecular Interactions

Research by Gelbrich, Haddow, and Griesser (2011) on a related compound showcased its crystal structure, emphasizing the importance of intramolecular and intermolecular hydrogen bonding in determining molecular conformation. Such studies are crucial for understanding the molecular interactions and stability of pharmaceutical compounds (Gelbrich, Haddow, & Griesser, 2011).

Antitumor Applications

A study by Alqasoumi et al. (2010) synthesized novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, evaluating their antitumor activity. The findings indicated that certain derivatives exhibited more potent efficacy than the reference drug Doxorubicin, suggesting potential applications in cancer therapy (Alqasoumi et al., 2010).

Nonlinear Optical Properties

Ruanwas et al. (2010) explored the nonlinear optical properties of derivatives, identifying candidates for optical limiting applications. This research highlights the compound's potential in developing materials for optical technologies (Ruanwas et al., 2010).

Hepatobiliary Transport Studies

Fukuda et al. (2010) investigated the transporters involved in the hepatobiliary transport of a related compound, offering insights into its metabolism and elimination pathways. This study is relevant for understanding the pharmacokinetics of drugs containing the sulfonamide moiety (Fukuda et al., 2010).

Beta3 Adrenergic Receptor Agonism

Research by Parmee et al. (2000) on tetrahydroisoquinoline derivatives containing a sulfonamide moiety demonstrated potent agonism of the human beta3 adrenergic receptor. Such findings suggest potential applications in treating metabolic disorders (Parmee et al., 2000).

properties

IUPAC Name |

2-ethoxy-5-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-4-12-23-18-9-8-17(14-16(18)7-11-21(23)24)22-28(25,26)20-13-15(3)6-10-19(20)27-5-2/h6,8-10,13-14,22H,4-5,7,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULYUIHVUFKTBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-5-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propyl 4-[7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3016849.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B3016851.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B3016852.png)

![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3016860.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B3016861.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B3016864.png)